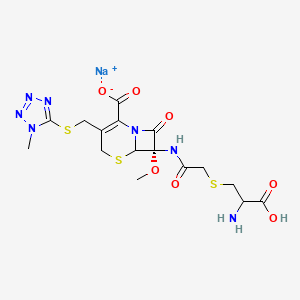

(6R-(6-alpha,7-alpha))-7-((((2-Amino-2-carboxyethyl)thio)acetyl)amino)-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid monosodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cefminox (sodium) is a second-generation cephalosporin antibiotic. It is particularly effective against Gram-negative and anaerobic bacteria. This compound is widely used in clinical settings due to its high activity against a broad spectrum of microorganisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of cefminox (sodium) involves several steps:

Dispersing a compound with a specific structure in an organic solvent: and adding sodium methoxide.

Replacing the solvent: in ethyl acetate containing a compound with another specific structure by reduced-pressure concentration.

Mixing solutions: containing different compounds to carry out a condensation reaction, resulting in anhydrous cefminox (sodium).

Transforming anhydrous cefminox (sodium): into cefminox (sodium) heptahydrate crystal in the presence of water

Industrial Production Methods

The industrial production of cefminox (sodium) typically involves low-temperature reactions and purification using nonpolar macroporous resin chromatography columns. Ethanol-aqueous solution or anhydrous alcohol recrystallization is used to obtain the final product with high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Cefminox (sodium) undergoes various chemical reactions, including:

- Oxidation

- Reduction

- Substitution

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide and specific organic solvents. The conditions often involve reduced-pressure concentration and condensation reactions .

Major Products Formed

The major products formed from these reactions include anhydrous cefminox (sodium) and cefminox (sodium) heptahydrate crystal .

Applications De Recherche Scientifique

Cefminox (sodium) has a wide range of scientific research applications:

- Chemistry : Used in the study of drug impurities and degradation products through techniques like liquid chromatography-mass spectrometry .

- Biology : Investigated for its effects on various microorganisms, particularly Gram-negative and anaerobic bacteria .

- Medicine : Utilized as an antibiotic for treating infections caused by susceptible bacteria .

- Industry : Employed in the production of pharmaceutical formulations .

Mécanisme D'action

Cefminox (sodium) exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, disrupting the formation of the cell wall and leading to bacterial cell death. Additionally, cefminox acts as a dual agonist of prostacyclin receptor and peroxisome proliferator-activated receptor-gamma, inhibiting the protein kinase B/mammalian target of rapamycin signaling pathway and enhancing cyclic adenosine monophosphate production .

Comparaison Avec Des Composés Similaires

Cefminox (sodium) is compared with other cephalosporin antibiotics such as:

- Cefotaxime

- Ceftizoxime

- Cefuroxime

Uniqueness

Cefminox (sodium) is unique due to its dual agonist activity on prostacyclin receptor and peroxisome proliferator-activated receptor-gamma, which is not commonly observed in other cephalosporins .

Similar Compounds

Propriétés

Formule moléculaire |

C16H20N7NaO7S3 |

|---|---|

Poids moléculaire |

541.6 g/mol |

Nom IUPAC |

sodium;(7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C16H21N7O7S3.Na/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);/q;+1/p-1/t8?,14?,16-;/m0./s1 |

Clé InChI |

SBIDXLKJYJVQOE-SODIFMKXSA-M |

SMILES isomérique |

CN1C(=NN=N1)SCC2=C(N3C([C@@](C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+] |

SMILES canonique |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-O-tert-butyl 1-O-ethyl 2-[(4-fluorophenyl)methylidene]butanedioate](/img/structure/B14799140.png)

![2-[5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B14799156.png)

![2-Methoxyethyl 4-oxo-4-({[4-(2-phenoxyethoxy)phenyl]carbamothioyl}amino)butanoate](/img/structure/B14799163.png)

![(1R,2S,5S,6R)-Ethyl 2-(4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14799171.png)

![N-[(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide](/img/structure/B14799179.png)

![Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B14799211.png)

![tert-butyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B14799214.png)